molecular formula C10H15NO B14208937 N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine CAS No. 831171-60-9

N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine

Cat. No.: B14208937
CAS No.: 831171-60-9
M. Wt: 165.23 g/mol
InChI Key: QYQLGMLBBDPYOU-UHFFFAOYSA-N
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Description

N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is a chemical compound characterized by the presence of a cyclohexadiene ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine typically involves the reaction of cyclohexa-2,4-dienone derivatives with hydroxylamine. One common method includes the photolytic cleavage of cyclohexa-2,4-dienone sulfone derivatives in the presence of diamines . This reaction is carried out under visible light irradiation, which facilitates the formation of bis-amides containing a diene moiety.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photolytic reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photolysis equipment can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The diene moiety allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted dienes

Scientific Research Applications

N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a labeling reagent for amino acids and peptides.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine involves its interaction with nucleophiles and electrophiles through the diene moiety. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can further react with biological or chemical targets. The molecular pathways involved include the formation of oximes and nitroso compounds, which can modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-2,4-dienone derivatives: These compounds share the diene moiety and undergo similar photolytic cleavage reactions.

    Hydroxylamine derivatives: Compounds with hydroxylamine groups exhibit similar redox properties and reactivity.

Uniqueness

N-[4-(Cyclohexa-2,4-dien-1-yl)butylidene]hydroxylamine is unique due to the combination of the cyclohexadiene ring and the hydroxylamine group, which imparts distinct reactivity and potential applications. Its ability to undergo photolytic cleavage and form bis-amides makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

831171-60-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

N-(4-cyclohexa-2,4-dien-1-ylbutylidene)hydroxylamine

InChI

InChI=1S/C10H15NO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6,9-10,12H,4-5,7-8H2

InChI Key

QYQLGMLBBDPYOU-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CC1CCCC=NO

Origin of Product

United States

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